(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid
Description
This compound belongs to the arylboronic acid family, characterized by a boronic acid (-B(OH)₂) group attached to an aromatic ring substituted with a sulfamoyl-tert-butyl moiety and a methoxy group at the 5-position. Such compounds are typically used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
[2-(tert-butylsulfamoyl)-5-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-6-5-8(18-4)7-9(10)12(14)15/h5-7,13-15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFFHGXYIAVUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid typically involves the reaction of 5-methoxyphenylboronic acid with tert-butylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of flow reactors also improves the efficiency and sustainability of the production process by minimizing waste and reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters.
Substitution: Various substituted phenylboronic acids depending on the substituent introduced.
Scientific Research Applications
(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The tert-butylsulfamoyl group enhances the compound’s stability and specificity, allowing it to selectively target certain enzymes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of “(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid” with its analogs:
Structural and Functional Differences
- Methoxy vs.
- Thiophene vs. Benzene Core : The thiophene-based compound (CAS 163520-14-7) introduces sulfur into the aromatic system, altering electronic properties and solubility compared to benzene derivatives .
- Substituent Position : The methyl-substituted analogs (CAS 874219-47-3 and 183000-60-4) demonstrate how steric effects at the 2- or 5-position influence boronic acid reactivity and crystal packing .
Physicochemical Properties
- Molecular Weight : The thiophene derivative (319.25 g/mol) is heavier due to the sulfur atom and isobutyl group, impacting its diffusion kinetics in reactions .
- Boiling Point and Density : For [5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid (CAS 874219-47-3), the boiling point is 456.7°C at 760 mmHg, and density is 1.25 g/cm³ . These values suggest higher thermal stability compared to methoxy or trifluoromethoxy analogs.
Commercial Availability and Challenges
Biological Activity
(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its versatility in organic synthesis and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 287.14 g/mol
- CAS Number : 731016-02-7
Boronic acids, including (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid, are primarily known for their role in Suzuki–Miyaura cross-coupling reactions. In this context:
- Target of Action : The compound acts as a nucleophile in organic synthesis.
- Biochemical Pathways : It participates in the formation of carbon–carbon bonds, which is crucial for synthesizing complex organic molecules.
- Result of Action : The formation of new carbon–carbon bonds enhances its utility in medicinal chemistry and material science.
Biological Activity
The biological activity of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid can be categorized into several key areas:
1. Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties through various mechanisms:
- Inhibition of Proteasome Activity : Boronic acids can inhibit proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors.
- Case Study : A study demonstrated that related boronic compounds showed significant cytotoxicity against cancer cell lines, with IC values in the nanomolar range .
2. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways:
- Example : It has been suggested that modifications to the boronic acid structure can enhance selectivity and potency against targets like ADAMTS7, which is implicated in inflammatory diseases .
3. Sensing Applications
Boronic acids are also utilized in biochemical sensing due to their ability to form reversible covalent bonds with diols and sugars:
- Application : This property allows for the development of sensors for glucose and other biomolecules, which could be beneficial in diabetes management.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2-Methoxyphenyl)boronic Acid | Structure | Moderate reactivity in Suzuki coupling |
| (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid | Structure | Enhanced selectivity for enzyme inhibition |
| (5-tert-butyl-2-methoxyphenyl)boronic Acid | Structure | Used in organic synthesis with moderate biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
